molecular formula C15H23N3O4 B1528134 5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole CAS No. 1434128-61-6

5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Cat. No. B1528134
M. Wt: 309.36 g/mol
InChI Key: AIBAJAQOHIDKRB-UHFFFAOYSA-N
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Description

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles have been successfully synthesized, and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is typically confirmed using techniques such as elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole derivatives often involve catalytic protodeboronation of alkyl boronic esters . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of pyrazole derivatives, including methods that may involve similar compounds, has been described, highlighting the process of obtaining such compounds through unexpected formation during attempts to synthesize 5-substituted tetrazoles from carbonitriles. This research illustrates the complexity and unexpected outcomes that can occur in the synthesis of pyrazole-based compounds, potentially including those similar to the compound of interest (Jessica V. Faria et al., 2013; Jessica V. Faria et al., 2014).

Catalytic Applications

  • Research into catalysis design for the ring-opening polymerization of cyclic esters has been conducted, which might inform on the catalytic roles compounds like "5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole" could play in polymer chemistry (M. Chisholm et al., 2007).

Antimicrobial and Antiproliferative Activities

  • The antimicrobial and antiproliferative properties of pyrazole derivatives have been a subject of interest, with studies showing that certain derivatives exhibit significant activity against various bacterial and cancer cell lines. This suggests potential therapeutic applications for compounds within the same chemical family (Rakesh Kumar et al., 2014; P. Reddy et al., 2016).

Corrosion Inhibition

  • Pyrazole derivatives have also been studied for their effectiveness as corrosion inhibitors, providing insights into the protective capabilities of these compounds against metal corrosion, which could be relevant for the compound (M. Yadav et al., 2016).

Future Directions

Pyrazole derivatives have shown promise in the treatment of diseases such as leishmaniasis and malaria . Future research may focus on optimizing the synthesis process, improving the efficacy of these compounds, and reducing any potential side effects.

properties

IUPAC Name

tert-butyl 2-(oxan-4-yl)-3-oxo-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-15(2,3)22-14(20)17-8-11-12(9-17)16-18(13(11)19)10-4-6-21-7-5-10/h10,16H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBAJAQOHIDKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)NN(C2=O)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Reactant of Route 2
5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Reactant of Route 3
5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Reactant of Route 4
Reactant of Route 4
5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Reactant of Route 5
5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Reactant of Route 6
5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

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